![molecular formula C13H22N6O3 B2572198 N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine CAS No. 587000-60-0](/img/structure/B2572198.png)
N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is commonly referred to as MNRP and belongs to the family of pyrimidine derivatives. MNRP has shown promising results in various preclinical studies, and its mechanism of action is currently being investigated.
Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been harnessed for its anti-fibrotic potential. Researchers have designed and synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Among these, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated remarkable anti-fibrotic activities, surpassing the efficacy of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .
Polymer Gel Dosimeters for Radiotherapy
N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (NMPA) plays a crucial role in the development of polymer gel dosimeters for radiotherapy treatment planning and dose validation. These dosimeters exhibit monotonically increasing polymerization with absorbed dose. Researchers evaluate their dosimetric properties using nuclear magnetic resonance (NMR) and UV-vis spectrophotometry. The ionizing radiation-induced polymerization in NMPA gels leads to changes in optical absorbance, making them valuable tools in radiotherapy dosimetry.
Thermosensitive Behavior in Water
NMPA-based gels exhibit intriguing thermosensitive reentrant swelling behavior in water. This unique characteristic positions them for applications where temperature-responsive materials are required. Researchers have explored their potential in various contexts, including drug delivery systems and responsive materials.
Controlled Radical Polymerization
Researchers have employed controlled radical polymerization methods, such as nitroxide-mediated polymerization (NMP) and reversible addition–fragmentation chain-transfer polymerization (RAFT), to polymerize NMPA. These techniques yield polymers with well-defined properties and sharp lower critical solution temperature transitions. Such properties are essential for applications in drug delivery and responsive materials.
Cancer Hyperthermia Therapy
NMPA-based polymers have also been investigated for their potential applications in cancer hyperthermia therapy. Their unique properties make them promising candidates for targeted heat-based treatments.
Magnetically Activated Drug Delivery Systems
Given their responsiveness to external stimuli, NMPA-based materials could play a role in magnetically activated drug delivery systems. By combining magnetic fields with NMPA carriers, researchers aim to enhance drug delivery precision and efficiency.
properties
IUPAC Name |
2-N-(3-methoxypropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3/c1-22-9-5-6-15-13-16-11(14)10(19(20)21)12(17-13)18-7-3-2-4-8-18/h2-9H2,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYDYCNPCVVEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.